Tropicamide

Ophthalmology Mydriasis Pharmacokinetics

Tropicamide (CAS 1508-75-4) is the preferred mydriatic/cycloplegic for funduscopic examination due to its rapid corneal penetration and short action: peak mydriasis in 20–30 minutes with recovery within 4–6 hours. Unlike cyclopentolate (24+ hours) or atropine (7–14 days), it enables same-day patient discharge. Its modest M4 selectivity (~3-fold) makes it a valuable tool for probing motor pathways without cognitive confounds. For formulators, its solubility constraints (0.2 g/L) create opportunities for cyclodextrin-based or mucoadhesive delivery systems that enhance ocular bioavailability. Choose this agent for brief, reversible pupil dilation in diagnostic or research settings.

Molecular Formula C17H20N2O2
Molecular Weight 284.35 g/mol
CAS No. 1508-75-4
Cat. No. B1683271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTropicamide
CAS1508-75-4
SynonymsColircusi Tropicamida
Minims Tropicamide
Mydral
Mydriafair
Mydriaticum
Mydrum
N-Ethyl-alpha-(hydroxymethyl)-N-(4-pyridinylmethyl)benzeneacetamide
N-Ethyl-N-(4-pyridylmethyl)tropamide
Ocu Tropic
Ocu-Tropic
OcuTropic
Tropicacyl
Tropicamide
Tropicamide Faure
Tropicamide Minims
Tropicamide Monofree
Tropicamide Monohydrochloride, (R)-Isomer
Tropicamide Monohydrochloride, (S)-Isomer
Tropicamide, (+-)-Isomer
Tropicamide, (R)-Isomer
Tropicamide, (S)-Isome
Molecular FormulaC17H20N2O2
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2
InChIInChI=1S/C17H20N2O2/c1-2-19(12-14-8-10-18-11-9-14)17(21)16(13-20)15-6-4-3-5-7-15/h3-11,16,20H,2,12-13H2,1H3
InChIKeyBGDKAVGWHJFAGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder.
Solubility42.7 [ug/mL] (The mean of the results at pH 7.4)
3.75e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tropicamide (CAS 1508-75-4): Rapid-Onset Short-Duration Muscarinic Antagonist for Ophthalmic Diagnostics


Tropicamide (CAS 1508-75-4) is a synthetic muscarinic acetylcholine receptor (mAChR) antagonist belonging to the anticholinergic class of mydriatic/cycloplegic agents. As a tertiary amine with molecular formula C17H20N2O2 and molecular weight 284.36 g/mol, tropicamide exhibits a pKa of 5.3 (uncertain) and logP of approximately 2.21, conferring moderate lipophilicity and aqueous solubility of 0.2 g/L at 25°C . Unlike longer-acting alternatives such as atropine and cyclopentolate, tropicamide is characterized pharmacologically by rapid corneal penetration and short duration of action—with mydriasis peaking at 20–30 minutes and resolving substantially within 4–6 hours [1]. This kinetic profile renders tropicamide the preferred agent for routine funduscopic examination where brief, reversible pupil dilation is clinically desirable.

Tropicamide Formulation and Receptor Selectivity: Why Cyclopentolate, Atropine, or Phenylephrine Cannot Be Interchanged


Substitution among muscarinic antagonists for ophthalmic applications is precluded by fundamentally divergent pharmacodynamic and pharmacokinetic profiles that govern clinical utility. Cyclopentolate, while sharing muscarinic antagonism, produces cycloplegia of greater magnitude and significantly longer duration (residual accommodation persisting beyond 24 hours) compared to tropicamide's rapid recovery within 2–6 hours, rendering cyclopentolate unsuitable for brief diagnostic procedures [1]. Atropine, a nonselective antagonist, exhibits prolonged mydriasis lasting 7–14 days and lacks the modest M4 receptor selectivity demonstrated by tropicamide (approximately 3-fold), a property that may confer differential effects on motor versus cognitive function in experimental models [2] [3]. Phenylephrine, an α-adrenergic agonist rather than a muscarinic antagonist, produces only partial mydriasis without meaningful cycloplegia, failing to meet the requirement for refractive examination [4]. Furthermore, tropicamide's poor aqueous solubility (0.2 g/L) necessitates formulation at acidic pH (4.4–5.0), a stability constraint that distinguishes its manufacturing and quality control requirements from more soluble analogs [5].

Tropicamide Comparative Quantitative Evidence: Onset Kinetics, Duration, Selectivity, and Formulation Stability


Rapid Onset of Mydriasis: Tropicamide vs. Cyclopentolate and Phenylephrine

Tropicamide demonstrates significantly faster onset of mydriatic effect compared to cyclopentolate and greater mydriatic efficacy than phenylephrine. In a randomized controlled trial of 60 Asian patients with dark irides, a combination of 0.5% tropicamide and 5% phenylephrine achieved a mean pupil diameter of 4.30 ± 1.05 mm at 15 minutes, compared to 3.79 ± 0.90 mm for the conventional regimen of 1% tropicamide and 10% phenylephrine (mean difference 0.51 mm, P = 0.047) [1]. At 30 minutes, 63.3% of eyes in the tropicamide-containing combination group achieved ≥7 mm dilation versus 36.7% in the conventional group (P = 0.039). In a direct head-to-head comparison, 1% tropicamide produced larger pupil dilation than 2.5% phenylephrine in 80% of patients (8/10) after single-dose instillation, confirming superior mydriatic potency [2].

Ophthalmology Mydriasis Pharmacokinetics Cycloplegia

Short Duration and Rapid Recovery: Tropicamide vs. Cyclopentolate

Tropicamide produces cycloplegia of shorter duration and lower magnitude compared to cyclopentolate, enabling rapid return of accommodative function. In a study of 48 volunteers receiving either 1% cyclopentolate or tropicamide (two instillations at 5-minute intervals), cyclopentolate demonstrated significantly stronger cycloplegic effect (P < 0.01) and longer duration (P < 0.01) [1]. Tropicamide produced incomplete cycloplegia with recovery essentially complete within 3 hours, whereas cyclopentolate left residual accommodation persisting beyond 24 hours [2]. In a 2023 pediatric study (n=185 eyes, ages 3–16 years), the average spherical equivalent change after cycloplegia was 1.15D for cyclopentolate versus 1.04D for tropicamide—a statistically significant but clinically insignificant difference of 0.11D, with the authors concluding that tropicamide can be considered a reliable and effective substitute for cyclopentolate in non-strabismic children [3].

Ophthalmology Cycloplegia Duration of Action Pediatric Refraction

Muscarinic Receptor Subtype Selectivity: Tropicamide's M4 Preference vs. Atropine

Tropicamide exhibits modest but reproducible selectivity for the M4 muscarinic receptor subtype, distinguishing it from nonselective antagonists like atropine. Competitive binding assays demonstrate that tropicamide displays approximately 3-fold selectivity for M4 receptors [1]. In a rodent model of parkinsonian tremor, tropicamide showed approximately equal potency to atropine for suppressing pilocarpine-induced jaw movements but was more potent than atropine in suppressing pimozide-induced jaw movements [2]. Conversely, atropine was more potent than tropicamide in impairing performance on visual stimulus detection and delayed nonmatch-to-position tasks, a differential pattern attributed to tropicamide's M4 selectivity [2]. In human detrusor muscle, tropicamide exhibited low affinity (pKB = 6.5) compared to M3-selective 4-DAMP (pKB = 9.5), confirming minimal off-target M3 activity relevant to urinary smooth muscle contraction [3].

Pharmacology Muscarinic Receptors Receptor Selectivity Parkinson's Disease Models

Solubility and Formulation Stability Constraints: Tropicamide vs. Cyclopentolate

Tropicamide's poor aqueous solubility (570 mg/100 mL at 25°C) and weakly basic character (pKa 5.3) necessitate formulation at acidic pH (4.4–5.0) to achieve 1% w/v solutions, a constraint not shared by more soluble comparators like cyclopentolate hydrochloride [1] . Commercial tropicamide eyedrops are buffered to pH 4.4–5.0 to produce sufficiently stable solutions, but these acidic formulations are irritants that may induce copious lacrimation, thereby reducing drug bioavailability [2]. In contrast, cyclopentolate hydrochloride exhibits higher aqueous solubility, enabling formulation at near-physiological pH with improved ocular tolerance. Solubilization strategies using hydroxypropyl-β-cyclodextrin (HP-β-CD) can achieve 1% tropicamide solutions at physiological pH 7.4, but require approximately 3.5% w/v HP-β-CD at room temperature, adding formulation complexity and cost [1].

Pharmaceutical Formulation Solubility Stability Ophthalmic Vehicles

Bioavailability Enhancement via Mucoadhesive Polymers: Tropicamide Formulation Optimization

Tropicamide's ocular bioavailability can be significantly enhanced through mucoadhesive polymer formulations, a differential optimization opportunity not equally applicable to all anticholinergic agents. In rabbit studies, tropicamide (0.2% w/v) formulated with carboxymethylcellulose sodium salt (CMC-Na) and polyacrylic acid (PAA) increased the area under the mydriatic response-time curve (AUC 0-6 hr) by approximately 1.9-fold and 1.4-fold, respectively, compared to nonviscous aqueous solution [1]. Mucoadhesion values were 172% for CMC-Na, 127% for PAA, 103% for hyaluronic acid (HA-Na), and 87.6% for aqueous solution relative to mucin-mucin adhesion (100%). The mydriatic effect persisted up to 5.5 hours for HA-Na and CMC-Na formulations versus 4.5 hours for PAA and aqueous solution [1]. Commercial 1% tropicamide eyedrops containing solubilizing polymers (Tyloxapol, Cremophor EL, Pluronic P85) improved AUC for mydriatic effect to a small but statistically significant extent compared to standard commercial eyedrops [2].

Ocular Drug Delivery Bioavailability Mucoadhesion Formulation Science

Tropicamide Procurement and Application Scenarios: Where Rapid-Onset Short-Duration Mydriasis Defines Utility


Routine Funduscopic Examination and Diagnostic Imaging

Tropicamide is the agent of choice for routine ophthalmoscopy and retinal imaging where brief, reversible pupil dilation is required. Its rapid onset (20–30 minutes to peak mydriasis) and short duration (recovery substantially complete within 4–6 hours) enable efficient patient flow in outpatient clinics, minimizing post-procedure visual disturbance and allowing patients to resume normal activities on the same day [1]. In contrast, cyclopentolate would impose unnecessary 24+ hour cycloplegia, while phenylephrine provides insufficient mydriasis for comprehensive fundus examination [2] [3].

Pediatric Cycloplegic Refraction in Non-Strabismic Populations

For cycloplegic refraction in children without strabismus, tropicamide 1% provides clinically equivalent spherical equivalent change (1.04D) to cyclopentolate 1% (1.15D) with the advantage of significantly shorter recovery time [4]. The 0.11D difference is statistically significant but clinically insignificant across all refractive error subgroups (myopia, emmetropia, hyperopia), supporting tropicamide as a reliable alternative that reduces the duration of visual impairment and associated parental anxiety [4].

Muscarinic M4 Receptor Research and Parkinsonian Model Studies

Tropicamide serves as a valuable research tool for investigating M4 muscarinic receptor function, given its modest (~3-fold) selectivity for this subtype [5]. In rodent models of parkinsonian tremor, tropicamide suppresses tremulous jaw movements with differential potency compared to nonselective atropine—exhibiting greater efficacy on pimozide-induced movements while producing less cognitive impairment [6]. This selectivity profile makes tropicamide preferable to nonselective antagonists for studies probing M4-mediated motor pathways without confounding cognitive effects.

Formulation Development and Stability-Optimized Ophthalmic Products

Tropicamide's solubility constraints (0.57% w/v at 25°C, requiring pH 4.4–5.0 for 1% solution stability) create opportunities for formulation innovation that differentiate commercial products [7]. Procurement decisions should evaluate cyclodextrin-based solubilization systems (3.5% w/v HP-β-CD enables pH 7.4 formulation) or mucoadhesive polymer vehicles (CMC-Na increases AUC 1.9-fold) that improve ocular tolerability, enhance bioavailability, and extend corneal residence time [8] [9]. These formulation enhancements directly impact patient comfort and clinical efficacy without altering the active moiety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tropicamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.